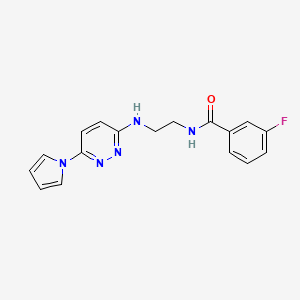
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the first paper describes a compound with antiproliferative activity against various cancer cell lines, which suggests that the compound may also possess similar biological properties . The second paper discusses the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides with antiallergic properties . These papers provide a context for understanding the potential chemical and biological characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and modifications of the core structure to achieve the desired functional groups. For example, the synthesis of the compound in the first paper involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation . The second paper describes the synthesis of alkylamides through indolization, decarboxylation, and amidification . These methods could potentially be adapted for the synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using techniques such as X-ray diffraction and density functional theory (DFT). The first paper reports the crystal structure of a related compound and compares the optimized geometric bond lengths and angles obtained by DFT with the experimental values . Such analyses are crucial for understanding the three-dimensional conformation of the molecule and its electronic properties, which are important for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their molecular structure and electronic properties. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, provide insights into the regions of the molecule that are likely to participate in chemical reactions . These properties are essential for understanding how the compound might interact with enzymes or receptors in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not directly provide this information for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide, they do discuss the properties of similar compounds. For example, the antiproliferative activities of the compound in the first paper suggest that it has sufficient stability and bioavailability to exert biological effects . The second paper's focus on antiallergic agents implies that the compounds studied have properties conducive to interacting with biological systems .
Applications De Recherche Scientifique
Synthesis and Characterization
- The reaction of related compounds has been used to synthesize complex structures. For example, the reaction of 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid with other reagents leads to the formation of compounds with potential applications in various fields of chemistry (Saldías et al., 2020).
Antioxidant Activity
- Compounds with pyrrol-1-yl structures have shown significant antioxidant activity. This suggests potential therapeutic or protective roles against oxidative stress-related diseases (Zaki et al., 2017).
Development of Novel Pharmaceuticals
- Research on similar structures, like 1H-pyrrolo[2,3-b]pyridine derivatives, has been pivotal in developing novel pharmaceutical compounds. These studies are often directed towards understanding receptor interactions and improving drug efficacy (Harada et al., 1995).
Exploration of Heterocycles
- Efficient synthesis of nitrogen-containing heterocycles from similar compounds, including pyrazole, triazole, pyridinone, and pyrimidinone derivatives, has been documented. These heterocycles have various applications in medicinal chemistry and drug design (Behalo & Aly, 2011).
Biomedical Applications
- Similar compounds have been studied for their potential biomedical applications, such as in the development of If channel inhibitors, which are relevant in cardiac therapies (Umehara et al., 2009).
Antiallergic Potential
- Some derivatives have shown promise as antiallergic agents, indicating potential for the development of new treatments for allergic reactions (Menciu et al., 1999).
Antimicrobial Activity
- The antimicrobial activity of certain derivatives has been explored, which could lead to new antibiotics or antiseptic compounds (Bayrak et al., 2009).
Propriétés
IUPAC Name |
3-fluoro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-14-5-3-4-13(12-14)17(24)20-9-8-19-15-6-7-16(22-21-15)23-10-1-2-11-23/h1-7,10-12H,8-9H2,(H,19,21)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFWXSKRAWEHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)
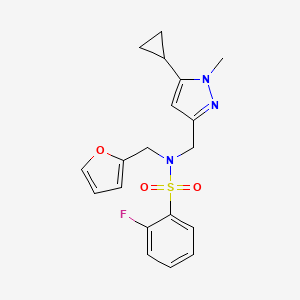
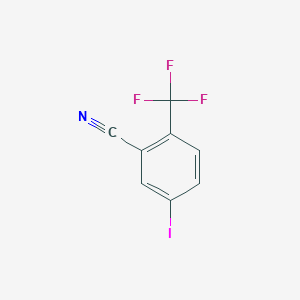
![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
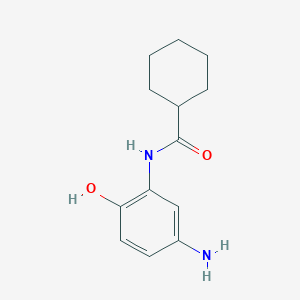
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)
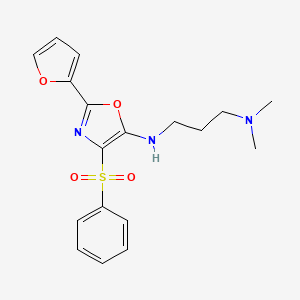
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
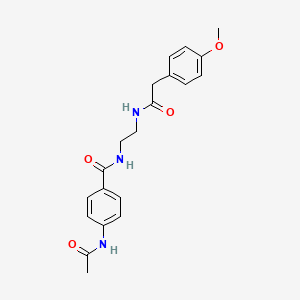
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)